

Spectroscopic Analysis of 3-Ethyl-4-octanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed overview of the spectroscopic data for **3-Ethyl-4-octanol**, targeting researchers, scientists, and professionals in drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for these techniques, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **3-Ethyl-4-octanol** (C₁₀H₂₂O, Molar Mass: 158.28 g/mol).[1]

Precise experimental NMR data for **3-Ethyl-4-octanol** is not readily available in public databases. Therefore, the following tables present predicted ¹H and ¹³C NMR spectral data, which are valuable for structural elucidation and confirmation. These predictions are based on established chemical shift models. For comparative purposes, experimental data for the structurally similar compound, 4-octanol, is also mentioned, as it shares a similar carbon backbone around the hydroxyl group.

Table 1: Predicted ¹H NMR Data for **3-Ethyl-4-octanol**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.6	m	1H	H-4 (CH-OH)
~1.2 - 1.6	m	11H	H-2, H-3, H-5, H-6, H-7, H-8 (CH ₂ , CH)
~0.9	t	6Н	H-1, H-1' (CH₃ of ethyl and butyl chains)
Variable	br s	1H	ОН

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.

Table 2: Predicted ¹³C NMR Data for **3-Ethyl-4-octanol**

Chemical Shift (ppm)	Carbon Atom	
~75	C-4 (CH-OH)	
~45	C-3 (CH)	
~30-35	C-2, C-5 (CH ₂)	
~25-30	C-6, C-7 (CH ₂)	
~22	C-8 (CH ₂)	
~14	C-1, C-1' (CH ₃)	

The infrared spectrum of **3-Ethyl-4-octanol** is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration, a hallmark of alcohols. The C-H and C-O stretching vibrations are also prominent. The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2]

Table 3: Significant IR Absorption Bands for 3-Ethyl-4-octanol



Wavenumber (cm ⁻¹)	Intensity	Vibration
~3300 - 3500	Strong, Broad	O-H Stretch
~2850 - 2960	Strong	C-H Stretch
~1465	Medium	C-H Bend
~1050 - 1150	Medium	C-O Stretch

The mass spectrum of **3-Ethyl-4-octanol** provides information about its molecular weight and fragmentation pattern. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). [1]

Table 4: Characteristic Mass Spectrometry Fragments for 3-Ethyl-4-octanol

m/z	Proposed Fragment
158	[M] ⁺ (Molecular Ion)
140	[M - H ₂ O] ⁺
129	[M - C ₂ H ₅] ⁺
101	[M - C ₄ H ₉] ⁺
87	[CH(OH)CH(C ₂ H ₅)] ⁺
59	[CH(OH)CH₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alcohol sample like **3-Ethyl-4-octanol**.

• Sample Preparation: A small amount of the neat liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Foundational & Exploratory





- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.
- ¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse sequence is used to acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).
- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a liquid cell.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty salt plates or the solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the infrared spectrum.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
- Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is a common method for volatile compounds like alcohols. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

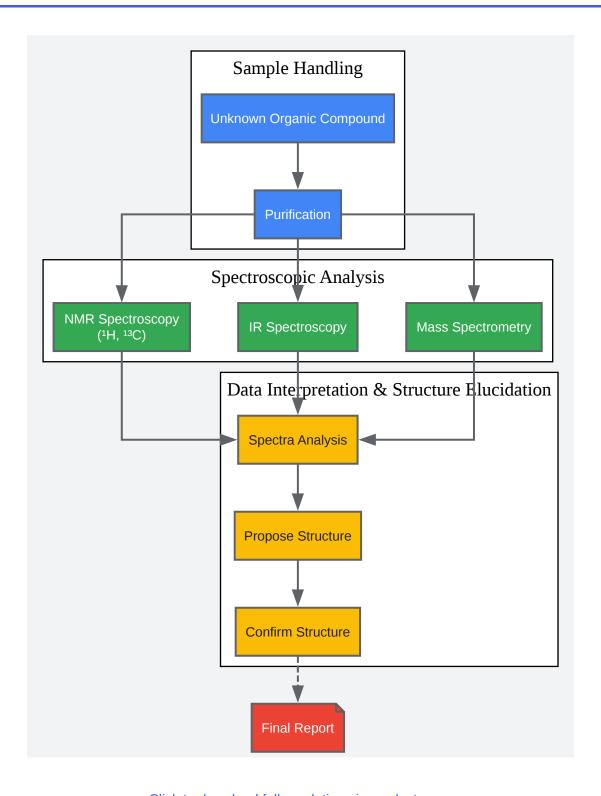


- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.





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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.



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References

- 1. 3-Ethyl-4-octanol [webbook.nist.gov]
- 2. 3-Ethyl-4-octanol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Ethyl-4-octanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1633344#spectroscopic-data-for-3-ethyl-4-octanol-nmr-ir-ms]

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